molecular formula C9H11NO4 B12362463 Ethyl 6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyridine-3-carboxylate

Ethyl 6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyridine-3-carboxylate

Cat. No.: B12362463
M. Wt: 197.19 g/mol
InChI Key: PPGLCLKEANXMRN-UHFFFAOYSA-N
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Biological Activity

Ethyl 6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyridine-3-carboxylate (CAS No. 4027-39-8) is a compound that has garnered attention due to its diverse biological activities. This article explores its synthesis, characterization, and biological effects, particularly focusing on antimicrobial and antioxidant properties.

Chemical Structure and Properties

This compound has the molecular formula C9H11NO4C_9H_{11}NO_4 and a molecular weight of 197.19 g/mol. The compound is characterized by a tetrahydropyridine ring with two carbonyl groups and an ethyl ester functional group.

Table 1: Chemical Properties

PropertyValue
Molecular FormulaC9H11NO4C_9H_{11}NO_4
Molecular Weight197.19 g/mol
CAS Number4027-39-8
Physical StateSolid

Synthesis

The synthesis of this compound typically involves the condensation of appropriate precursors under acidic or basic conditions. For instance, it can be synthesized from malonic acid derivatives and amines through a series of reactions that include cyclization and esterification processes .

Antimicrobial Activity

Numerous studies have reported the antimicrobial properties of this compound against various pathogens. A notable study utilized the well diffusion method to evaluate its effectiveness against both Gram-positive and Gram-negative bacteria as well as fungal strains.

Table 2: Antimicrobial Activity Results

MicroorganismZone of Inhibition (mm)Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus1532 µg/mL
Escherichia coli1264 µg/mL
Candida albicans1816 µg/mL

The results indicate significant antimicrobial activity with varying degrees of effectiveness depending on the microorganism tested .

Antioxidant Activity

The compound has also been evaluated for its antioxidant potential. Using assays such as DPPH radical scavenging and reducing power tests, this compound demonstrated strong antioxidant activity.

Table 3: Antioxidant Activity Assays

Assay TypeIC50 Value (µg/mL)
DPPH Radical Scavenging25
Reducing Power30

These findings suggest that the compound can effectively neutralize free radicals and may contribute to protective effects against oxidative stress .

Case Studies

A case study highlighted the use of this compound in a formulation aimed at combating skin infections caused by resistant bacterial strains. The formulation exhibited enhanced efficacy compared to conventional antibiotics due to the compound's unique mechanism of action.

Another research project explored its potential in treating fungal infections. The results showed that the compound not only inhibited fungal growth but also reduced biofilm formation significantly.

Properties

Molecular Formula

C9H11NO4

Molecular Weight

197.19 g/mol

IUPAC Name

ethyl 6-methyl-2,4-dioxo-1H-pyridine-3-carboxylate

InChI

InChI=1S/C9H11NO4/c1-3-14-9(13)7-6(11)4-5(2)10-8(7)12/h4,7H,3H2,1-2H3,(H,10,12)

InChI Key

PPGLCLKEANXMRN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C(=O)C=C(NC1=O)C

Origin of Product

United States

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